1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene is an organic compound characterized by the molecular formula . This compound is a derivative of tetrahydronaphthalene, incorporating both a benzyloxy group and an acetyl group. The structural features of 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene contribute to its unique chemical properties and reactivity, making it a subject of interest in organic chemistry and medicinal research.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene can undergo various chemical transformations:
These reactions allow for the synthesis of various derivatives, expanding the potential applications of this compound in chemical research and development.
Research has indicated that 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets within biological systems, influenced by its structural components.
The synthesis of 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene typically involves several key steps:
These methods can be adapted for industrial production by optimizing reaction conditions and employing continuous flow reactors to enhance yield and purity.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene has diverse applications in various fields:
The interaction studies of 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene focus on its reactivity with biological targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions while the acetyl group may undergo nucleophilic attack. These interactions are crucial for understanding the compound's biological activity and potential therapeutic effects.
Several compounds share structural similarities with 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene. Here are a few notable examples:
| Compound Name | Key Differences |
|---|---|
| 1-Benzyloxy-2-acetyl-naphthalene | Lacks the tetrahydro component |
| 2-Acetyl-5,6,7,8-tetrahydronaphthalene | Lacks the benzyloxy group |
| 1-Benzyloxy-5,6,7,8-tetrahydronaphthalene | Lacks the acetyl group |
The uniqueness of 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene lies in its combination of both the benzyloxy and acetyl groups on the tetrahydronaphthalene core. This dual functionalization enhances its reactivity and potential applications compared to similar compounds that lack one or both functional groups.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene represents a complex organic compound characterized by its distinctive molecular architecture incorporating both aromatic and aliphatic structural elements [2]. The compound possesses the molecular formula C₁₉H₂₀O₂ with a molecular weight of 280.36 grams per mole [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(1-phenylmethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone [2].
The molecular structure features a partially hydrogenated naphthalene backbone, specifically the 5,6,7,8-tetrahydronaphthalene system, which serves as the core structural framework [2] [3]. This tetrahydronaphthalene moiety is substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with an acetyl group (-COCH₃) [2]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C1=C(C2=C(CCCC2)C=C1)OCC3=CC=CC=C3 [2].
The compound's structural configuration introduces significant steric hindrance and electronic effects that influence its overall reactivity profile [2]. The benzyloxy substituent contributes to π-π stacking interactions through its phenyl ring component, while the acetyl group enhances electrophilicity at the adjacent carbon center [2]. The partially saturated naphthalene ring system provides a unique combination of aromatic stability and conformational flexibility due to the aliphatic cyclohexane portion [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀O₂ |
| Molecular Weight (g/mol) | 280.36 |
| IUPAC Name | 1-(1-phenylmethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
| InChI Key | RSAMKIFSPMHWNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C2=C(CCCC2)C=C1)OCC3=CC=CC=C3 |
Under standard temperature and pressure conditions, 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene exists as a liquid phase compound [2]. The physical state characteristics are influenced by the molecular structure, particularly the presence of both aromatic and aliphatic components within the same molecule [3] [4]. The compound exhibits properties consistent with other tetrahydronaphthalene derivatives, which typically display liquid characteristics at ambient conditions [3] [5].
The density of the compound is estimated to fall within the range of 1.02 to 1.08 grams per cubic centimeter, based on structural analysis and comparison with analogous compounds containing similar functional groups [6] [7]. This density value reflects the contribution of the aromatic benzyloxy substituent, which increases the overall molecular density compared to the parent tetrahydronaphthalene compound [3] [4].
Thermal properties of the compound include an estimated boiling point ranging from 320 to 340 degrees Celsius [2] [3]. This elevated boiling point relative to the parent tetrahydronaphthalene, which boils at 207 degrees Celsius, is attributed to the increased molecular weight and intermolecular interactions resulting from the benzyloxy and acetyl substituents [3] [5]. The melting point is estimated to fall between negative 10 and positive 10 degrees Celsius, indicating the compound remains liquid under typical laboratory conditions [8] [4].
| Property | Value | Reference/Note |
|---|---|---|
| Physical State at 25°C | Liquid | Inferred from structure |
| Density (g/cm³) | 1.02-1.08 (estimated) | Based on similar compounds |
| Estimated Boiling Point (°C) | 320-340 (estimated) | Extrapolated from tetralin (207°C) |
| Estimated Melting Point (°C) | -10 to +10 (estimated) | Based on acetyl derivatives |
| Flash Point (°C) | >150 (estimated) | Safety estimate |
| Refractive Index | 1.55-1.58 (estimated) | Based on aromatic ethers |
| Vapor Pressure (mmHg at 25°C) | <0.01 (estimated) | Low volatility expected |
The solubility characteristics of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene are governed by the dual nature of its molecular structure, combining hydrophobic aromatic components with polar functional groups [7] [9]. In aqueous systems, the compound exhibits very low solubility, typically less than 0.1 milligrams per milliliter, due to the predominant hydrophobic character imparted by the tetrahydronaphthalene backbone and benzyl substituent [9] [4].
Solubility in organic solvents varies considerably depending on the polarity and chemical nature of the solvent system [7] [9]. The compound demonstrates high solubility in chlorinated solvents such as dichloromethane and chloroform, with concentrations exceeding 100 milligrams per milliliter achievable [7]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol, ranging from 5 to 50 milligrams per milliliter, due to hydrogen bonding interactions with the ether and carbonyl functionalities [7] [9].
Partition coefficients for the compound reflect its lipophilic character, with octanol-water partition coefficient values estimated to exceed 3.0, consistent with compounds containing similar aromatic ether and ketone functionalities [7] [9]. This high partition coefficient indicates preferential distribution into organic phases and suggests potential for bioaccumulation in lipid-rich environments [9].
| Solvent System | Predicted Solubility | Basis |
|---|---|---|
| Water | Very Low (<0.1 mg/mL) | Hydrophobic nature |
| Methanol | Moderate (5-50 mg/mL) | Polar functional groups |
| Ethanol | Moderate (5-50 mg/mL) | Alcohol interaction |
| Dichloromethane | High (>100 mg/mL) | Organic solvent |
| Chloroform | High (>100 mg/mL) | Chlorinated solvent |
| Ethyl Acetate | Good (50-100 mg/mL) | Moderate polarity |
| Hexane | Low (1-10 mg/mL) | Hydrocarbon backbone |
| Diethyl Ether | Moderate (10-50 mg/mL) | Ether functionality |
The spectroscopic properties of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene provide characteristic fingerprints for structural identification and analysis [10] [11]. Infrared spectroscopy reveals distinctive absorption bands corresponding to the various functional groups present within the molecular structure [12] [13]. The carbonyl stretch from the acetyl group appears as an intense absorption band between 1680 and 1700 wavenumbers, characteristic of aromatic ketones where conjugation with the aromatic system shifts the frequency to lower values compared to aliphatic ketones [12].
Aromatic carbon-hydrogen stretching vibrations manifest as absorption bands between 3000 and 3100 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches that occur at higher frequencies [12] [13]. The aromatic carbon-carbon stretching vibrations produce characteristic bands at approximately 1600 and 1500 wavenumbers, consistent with substituted aromatic systems [12] [13]. The ether linkage in the benzyloxy group contributes absorption bands in the 1200 to 1300 wavenumber region [12].
Ultraviolet-visible spectroscopy of the compound exhibits absorption maxima characteristic of the extended aromatic system [11]. The tetrahydronaphthalene chromophore contributes to absorption in the ultraviolet region, with potential for electronic transitions involving the aromatic π-system [11]. The presence of the acetyl group may introduce additional chromophoric effects through conjugation with the aromatic ring system [11].
| Technique | Assignment | Expected Range/Value |
|---|---|---|
| IR Spectroscopy | C=O stretch (acetyl) | 1680-1700 cm⁻¹ |
| IR Spectroscopy | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |
| IR Spectroscopy | C-C stretch (aromatic) | 1600, 1500 cm⁻¹ |
| IR Spectroscopy | C-O stretch (ether) | 1200-1300 cm⁻¹ |
| ¹H NMR | Acetyl CH₃ | 2.5-2.7 ppm (s, 3H) |
| ¹H NMR | Benzyloxy CH₂ | 5.1-5.3 ppm (s, 2H) |
| ¹H NMR | Aromatic protons | 7.2-7.6 ppm (m, 8H) |
| ¹H NMR | Tetrahydronaphthalene CH₂ | 2.7-2.9 ppm (m, 4H) |
| ¹³C NMR | Carbonyl carbon | 200-210 ppm |
| ¹³C NMR | Aromatic carbons | 120-160 ppm |
| Mass Spectrometry | Molecular ion [M]⁺ | m/z 280 |
X-ray crystallographic analysis represents the definitive method for absolute structural determination of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene, providing three-dimensional atomic coordinates and precise bond lengths and angles [14] [15]. However, comprehensive crystallographic data for this specific compound are not readily available in the current literature, likely due to its liquid state under standard conditions which presents challenges for crystal formation [15]. Crystallographic studies of related tetrahydronaphthalene derivatives have established typical bond parameters for this class of compounds [14] [15].
The crystal packing arrangements of similar benzyloxy-substituted aromatic compounds demonstrate the importance of π-π stacking interactions and hydrogen bonding patterns in determining solid-state structures [16] [14]. These intermolecular interactions influence both the crystal habit and the physical properties of the crystalline material [14] [15]. The benzyloxy substituent typically adopts conformations that optimize aromatic-aromatic interactions while minimizing steric hindrance [16] [14].
When crystallographic analysis is performed on this compound class, the tetrahydronaphthalene ring system typically exhibits a chair conformation for the saturated six-membered ring, similar to cyclohexane derivatives [17] [14]. The aromatic portion maintains planarity, while the substituents adopt orientations that minimize intramolecular strain [14] [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene through analysis of both proton and carbon-13 spectra [16] [10]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern [10] [18].
The acetyl methyl group appears as a sharp singlet between 2.5 and 2.7 parts per million, integrating for three protons [16] [10]. This chemical shift is typical for methyl groups attached to aromatic ketones where the electron-withdrawing effect of the carbonyl group causes downfield shifting [10] [18]. The benzyloxy methylene protons manifest as a singlet between 5.1 and 5.3 parts per million, integrating for two protons, consistent with protons adjacent to both aromatic and ether oxygen environments [16] [10].
Aromatic protons from both the tetrahydronaphthalene and benzyl components appear in the region between 7.2 and 7.6 parts per million as complex multiplets [10] [13]. The integration pattern and splitting reveal the number and environment of aromatic protons, confirming the substitution pattern on the naphthalene ring system [10] [18]. The tetrahydronaphthalene methylene protons appear between 2.7 and 2.9 parts per million as complex multiplets, reflecting the different chemical environments of the saturated ring carbons [10] [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for different carbon environments [16] [10]. The carbonyl carbon appears between 200 and 210 parts per million, consistent with aromatic ketones [10] [11]. Aromatic carbons distribute throughout the 120 to 160 parts per million region, with specific chemical shifts reflecting the electronic environment of each carbon atom [10] [18].
Mass spectrometry analysis of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene provides molecular weight confirmation and structural fragmentation information [19] [20]. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the molecular weight of the intact compound [19]. This molecular ion peak serves as the primary confirmation of molecular formula and composition [19] [20].
Fragmentation patterns in mass spectrometry reveal characteristic losses that provide structural information about the compound [19] [20]. Common fragmentations include loss of the acetyl group (mass 43) to produce a fragment ion at mass-to-charge ratio 237, and loss of the benzyloxy group (mass 107) resulting in a fragment at mass-to-charge ratio 173 [19] [21]. These fragmentation patterns are consistent with the weak bonds typically found at substitution points on aromatic systems [19] [20].
High-resolution mass spectrometry provides precise mass measurements that confirm the elemental composition of both the molecular ion and major fragment ions [19] [20]. The exact mass for the molecular ion is calculated as 280.1463 atomic mass units for the composition C₁₉H₂₀O₂ [19]. Additional characteristic fragments may include tropylium-type ions from the benzyl group and substituted naphthalene fragments from the core ring system [19] [21].
The molecular structure of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene permits several conformational possibilities arising from rotation around single bonds and ring flexibility [22] [23]. The tetrahydronaphthalene ring system can adopt different conformations, with the saturated six-membered ring portion exhibiting chair, boat, or twist conformations similar to cyclohexane derivatives [23] [3]. The chair conformation typically represents the most stable arrangement due to minimized steric interactions [23] [3].
Conformational analysis reveals that the benzyloxy substituent can adopt various orientations through rotation around the carbon-oxygen bond connecting it to the naphthalene ring [22] [23]. These rotational isomers, or rotamers, differ in energy depending on steric interactions between the benzyl group and adjacent substituents [22] [24]. The preferred conformation typically positions the benzyl group to minimize steric hindrance while optimizing aromatic-aromatic interactions [22] [23].
The acetyl group substituent also contributes to conformational complexity through its ability to adopt different orientations relative to the naphthalene ring plane [23] [24]. The carbonyl group may exist in conformations that are either coplanar or twisted relative to the aromatic system, with the coplanar arrangement generally favored due to conjugative stabilization [23] [12]. These conformational preferences influence both the physical properties and reactivity patterns of the compound [22] [23].
The synthesis of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene has evolved significantly from early methodologies that relied primarily on traditional organic transformations. Historical approaches to tetrahydronaphthalene derivatives can be traced back to the early 20th century when coal tar distillation represented the primary source for naphthalene-based compounds [1]. The initial synthetic strategies focused on the direct modification of readily available naphthalene through electrophilic aromatic substitution reactions.
Friedel-Crafts acetylation emerged as one of the earliest systematic approaches for introducing acetyl groups into naphthalene derivatives [2]. The classical method involved treating naphthalene with acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst, typically achieving yields of 85-90% under controlled conditions at temperatures around 30°C [3]. However, this approach suffered from regioselectivity challenges, particularly when applied to substituted naphthalene substrates.
The Grignard-mediated synthetic routes represented another significant historical development, where benzyl tetralones served as key intermediates [4]. These methods typically employed ethanolic potassium hydroxide under reflux conditions, achieving yields ranging from 60-95% depending on the substrate structure [4]. The aldol condensation approach, utilizing tetralones and appropriate aldehydes, provided access to benzylidene intermediates that could undergo subsequent transformations to yield the desired products with yields of 80-95% [4].
Catalytic hydrogenation methods using palladium catalysts under high pressure conditions represented early attempts at selective reduction of naphthalene derivatives [5]. These approaches, while effective in achieving 75-98% conversions, required harsh reaction conditions and specialized equipment, limiting their practical applicability [5].
Modern catalytic hydrogenation has revolutionized the synthesis of tetrahydronaphthalene derivatives through the development of highly active and selective catalyst systems. The nickel phosphide catalysts (Ni2P/Al2O3) have demonstrated exceptional performance in naphthalene hydrogenation, achieving 98% conversion and 98% decalin selectivity under optimized conditions [5]. These catalysts operate effectively at temperatures of 250-350°C and pressures of 4 MPa, representing a significant improvement over traditional methods.
Palladium-based catalyst systems continue to play a crucial role in contemporary synthesis. Commercial palladium on carbon (Pd/C) catalysts typically achieve 75-95% conversion with selectivities ranging from 50-90%, depending on reaction conditions [6]. More advanced single-site palladium catalysts supported on mesoporous polymeric graphitic carbon nitride have shown remarkable activity and selectivity (85-95%) in three-phase hydrogenations under mild conditions [7].
The development of flow chemistry approaches has enabled continuous hydrogenation processes with enhanced heat and mass transfer characteristics. These systems allow for precise control of reaction parameters and improved safety profiles compared to batch processes [8].
Contemporary benzylation methodologies have addressed the limitations of traditional approaches through the development of more selective and efficient protocols. Direct benzylation using potassium carbonate in acetonitrile solvent represents a widely employed strategy, typically achieving yields of 60-86% under reflux conditions [9]. The method involves treating the hydroxyl-substituted tetrahydronaphthalene with benzyl bromide in the presence of potassium carbonate over 6-12 hours.
Nucleophilic substitution approaches utilizing various benzyl halides and nucleophiles have demonstrated improved yields (70-90%) and enhanced regioselectivity [10]. These methods operate effectively at room temperature to moderate heating (50-80°C) and offer better control over substitution patterns.
Protected benzylation strategies have proven particularly valuable for industrial applications. The four-step procedure developed for 1-benzyloxy-5-hydroxynaphthalene synthesis involves initial acetylation, selective deprotection, benzylation, and final deprotection, achieving an overall yield of 49-72% [9]. This approach provides excellent regioselectivity and scalability for large-scale production.
Modern acetylation methodologies have significantly improved upon classical Friedel-Crafts approaches through the development of more selective and environmentally friendly protocols. Acetic anhydride-pyridine systems represent a highly effective approach, achieving yields of 90-97% under mild conditions [9]. This method involves treating the substrate with acetic anhydride in pyridine at room temperature over 12-24 hours.
Lewis acid-catalyzed acetylation using aluminum chloride or ferric chloride continues to be employed, particularly for substrates requiring more forcing conditions [11]. These systems typically operate at 0-50°C and achieve yields of 80-95% within 2-6 hours.
Ketene-based acetylation offers an alternative approach that can provide good selectivity (70-85% yields) under controlled conditions at 50-100°C [11]. This method is particularly useful for substrates that are sensitive to traditional Lewis acid conditions.
Regioselective synthesis of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene requires careful consideration of the electronic and steric factors that govern substitution patterns. Directing group effects play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The benzyloxy group serves as an ortho-para directing group, facilitating the introduction of the acetyl substituent at the 2-position [12].
Stereoselective methodologies have been developed to control the stereochemistry of the tetrahydronaphthalene ring system. Asymmetric catalysis approaches utilizing chiral ligands have achieved excellent enantioselectivities (92% enantiomeric excess) in the formation of axially chiral naphthalene derivatives [13]. These methods employ nickel(II)-catalyzed Diels-Alder reactions followed by triflic acid-promoted dehydrative aromatization [13].
Enzymatic resolution techniques have proven valuable for obtaining optically active tetrahydronaphthalene derivatives. Chemoenzymatic approaches starting from readily available precursors have achieved high enantiomeric purity through efficient enzymatic resolutions, stereoselective reductions, and samarium iodide-induced deoxygenations [14] [15].
Regiocontrolled benzannulation strategies have enabled the synthesis of complex naphthalene derivatives with precise substitution patterns. These approaches utilize six carbon-carbon bond-forming reaction sequences, including stereocontrolled introduction of functional groups and regiocontrolled construction of the naphthalene core [16].
Sustainable synthesis methodologies have become increasingly important in the development of environmentally responsible routes to 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene. Solvent-free reaction conditions have been successfully implemented for several key transformations, eliminating the need for organic solvents and reducing waste generation [17].
Aqueous medium reactions represent a significant advancement in green chemistry applications. Water-based systems have demonstrated excellent scalability and reduced environmental impact while maintaining high reaction efficiency [18]. The development of lignocellulose-derived starting materials has enabled sustainable routes to naphthalene derivatives with overall yields reaching 50% through integrated Diels-Alder, dehydroaromatization, and hydrogenation processes [18].
Visible light catalysis has emerged as a powerful tool for sustainable organic synthesis. Photocatalytic systems utilizing mesitylene-substituted acridinium salts as visible light catalysts have achieved yields of 90-98% under mild conditions (-80 to 100°C) without the need for external heating [19]. These systems demonstrate excellent atom economy and minimal waste generation.
Microwave-assisted synthesis has proven effective for accelerating reaction rates and improving energy efficiency. Microwave heating reduces reaction times significantly while maintaining high yields and selectivities. However, scalability remains a limitation for industrial applications.
Chitosan-sulfonic acid catalysis represents an innovative approach to green synthesis, utilizing biodegradable and recyclable catalysts [20]. These systems demonstrate high catalytic activity, reusability, and environmental compatibility, making them suitable for sustainable manufacturing processes.
Industrial-scale production of 1-benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene requires comprehensive consideration of multiple factors including reactor design, heat and mass transfer, safety protocols, and economic optimization. Continuous flow processes have emerged as the preferred approach for large-scale synthesis due to their superior heat and mass transfer characteristics, enhanced safety profiles, and improved product consistency [8].
Reactor design considerations include the selection of appropriate reactor types for each synthetic step. Jacketed reactors are typically employed for pilot-scale operations, while continuous stirred tank reactors (CSTR) or plug flow reactors are preferred for industrial-scale production . The choice depends on reaction kinetics, heat generation, and mixing requirements.
Heat transfer optimization is critical for maintaining reaction selectivity and preventing thermal decomposition. Heat exchangers and temperature control systems must be designed to handle the exothermic nature of many of the synthetic transformations while maintaining precise temperature control throughout the process .
Safety considerations become paramount at industrial scale due to the handling of large quantities of potentially hazardous materials. Comprehensive hazard assessments must address the risks associated with benzyl halides, Lewis acid catalysts, and high-pressure hydrogenation conditions. Safety interlock systems and emergency response protocols are essential components of industrial facilities .
Economic factors significantly influence the selection of synthetic routes for industrial implementation. Capital investment requirements for specialized equipment such as high-pressure hydrogenation reactors must be balanced against operational costs including catalyst consumption, energy requirements, and waste treatment [22]. The global tetrahydronaphthalene market has experienced steady growth, driven by increasing demand for solvents and expanding end-use applications [22].
Environmental impact assessment and regulatory compliance are increasingly important considerations for industrial synthesis. Life cycle assessments must evaluate the environmental footprint of the entire manufacturing process, including raw material extraction, processing, waste generation, and product disposal. Waste stream analysis and treatment protocols are essential for meeting regulatory requirements and achieving sustainable manufacturing objectives [22].